

Ido1-IN-23 as an indoleamine 2,3-dioxygenase 1 inhibitor

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Compound of Interest		
Compound Name:	Ido1-IN-23	
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Ido1-IN-23: An In-Depth Technical Guide for Researchers

An overview of **Ido1-IN-23**, a novel inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), designed for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of **Ido1-IN-23**, a recently identified inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This document outlines its chemical properties, mechanism of action, and biological activity, supported by synthesized data from preclinical studies. Detailed experimental protocols and visualizations are included to facilitate further research and development.

Introduction to IDO1 and its Role in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] By degrading the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive microenvironment.[3][4] This is particularly relevant in oncology, where tumor cells can exploit this pathway to evade the host immune response.[3] Elevated IDO1 expression has been observed in various cancers and is often associated with a poor prognosis.[5] Inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, making it a key target in cancer immunotherapy research.[3][6]



Ido1-IN-23: A Novel Imidazo[2,1-b]thiazole Based Inhibitor

Ido1-IN-23, also identified as compound 41 in the foundational study by Singh et al., is a novel inhibitor of human IDO1. It belongs to a class of compounds based on an imidazo[2,1-b]thiazole scaffold.

Chemical Properties

Property	Value	Reference
Chemical Name	Ido1-IN-23 (compound 41)	
Molecular Formula	C20H27N3O	_
Molecular Weight	373.51	_
Scaffold	lmidazo[2,1-b]thiazole	

In Vitro Biological Activity

Ido1-IN-23 has been evaluated for its inhibitory activity against human IDO1 and its cytotoxicity.

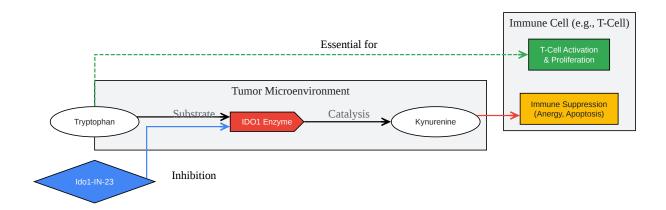
Assay	Result	Reference
Human IDO1 Inhibition (IC50)	13 μΜ	
Cytotoxicity (HEK293 cells)	Non-toxic at 100 μM	

Mechanism of Action and Signaling Pathway

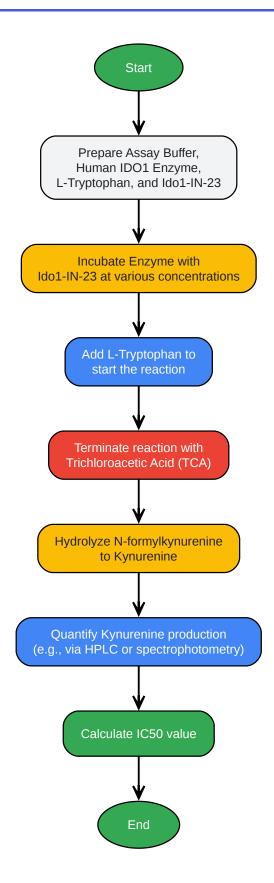
IDO1-IN-23 functions as a direct inhibitor of the IDO1 enzyme. The binding of **Ido1-IN-23** to the active site of IDO1 prevents the catalytic conversion of L-tryptophan to N-formylkynurenine. This blockade leads to a restoration of tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites in the local microenvironment.

The following diagram illustrates the IDO1 signaling pathway and the point of inhibition by Ido1-IN-23.









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